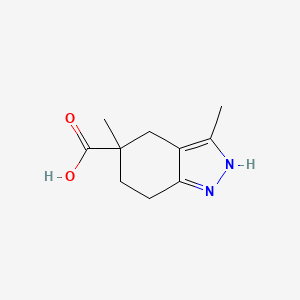
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, including receptors and ion channels, to exert its biological effects.
Comparison with Similar Compounds
- 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids
- 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids
Comparison: Compared to these similar compounds, 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity . The presence of methyl groups at positions 3 and 5 can influence the compound’s pharmacokinetic properties and its interaction with molecular targets.
Biological Activity
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic organic compound belonging to the indazole family. Its unique structure comprises a tetrahydroindazole core with significant potential for various biological activities. This article delves into its pharmacological properties, particularly focusing on its interactions with sigma receptors and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O2, with a molecular weight of 194.23 g/mol. The presence of two methyl groups at the 3 and 5 positions enhances its reactivity and solubility.
Sigma Receptor Binding
Research indicates that this compound exhibits notable binding affinity for sigma receptors (both sigma-1 and sigma-2). These receptors are implicated in various neurological and psychiatric disorders. Binding affinity assays have demonstrated that modifications to the indazole structure can significantly influence biological activity. For instance, compounds structurally similar to this indazole derivative have shown varying degrees of interaction with sigma receptors.
Table 1: Binding Affinity of Related Compounds
| Compound Name | Similarity Index | Binding Affinity (nM) |
|---|---|---|
| 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 0.98 | 45 |
| 3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 0.97 | 60 |
| 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid | 0.97 | 75 |
| 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 0.95 | 90 |
Anti-inflammatory Activity
In studies assessing anti-inflammatory properties using the carrageenan edema test, derivatives of tetrahydroindazole have demonstrated significant activity. For example:
- 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exhibited an effective dose (ED50) of 3.5 mg/kg , indicating strong anti-inflammatory potential.
- The compound's activity was notably higher compared to its isomers.
Table 2: Anti-inflammatory Activity of Indazole Derivatives
| Compound Name | ED50 (mg/kg) |
|---|---|
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 |
| 2-Aryl derivatives | >10 |
Study on Sigma Receptor Modulation
A recent study focused on the modulation of sigma receptors by various indazole derivatives revealed that structural modifications could enhance receptor binding and subsequent pharmacological effects. The study highlighted that This compound showed a significantly higher binding affinity than its analogs lacking similar substitutions.
Anticandidal Activity Evaluation
Another investigation evaluated the anticandidal properties of indazole derivatives against Candida albicans and Candida glabrata. The compound demonstrated in vitro activity with a minimum inhibitory concentration (MIC) against C. albicans at 3.807 mM and against C. glabrata at 15.227 mM , indicating its potential as an antifungal agent.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,5-dimethyl-2,4,6,7-tetrahydroindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7-5-10(2,9(13)14)4-3-8(7)12-11-6/h3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
VYBQGVNZXPSHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2=NN1)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















